1H-Benz[f]indene-1,3(2H)-dione
Description
1H-Benz[f]indene-1,3(2H)-dione (CAS 22734-61-8) is a polycyclic aromatic diketone with the molecular formula C₁₃H₈O₂ and a molecular weight of 196.20 g/mol . Structurally, it comprises a naphthalene core fused with a cyclopentane ring bearing two ketone groups at positions 1 and 2. This compound is notable for its role in antiviral research, particularly as a component of Benzhydrazone, which selectively inhibits glycosylation of herpes simplex virus (HSV) glycoproteins at low concentrations (exact mechanism remains undetermined) . It exhibits low oral toxicity (LD₅₀ >2000 mg/kg) and negative mutagenicity, making it a relatively safe candidate for therapeutic exploration .
Properties
CAS No. |
22734-61-8 |
|---|---|
Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C13H8O2/c14-12-7-13(15)11-6-9-4-2-1-3-8(9)5-10(11)12/h1-6H,7H2 |
InChI Key |
YAJKDGXVZVCTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC3=CC=CC=C3C=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indane-1,3-dione (1H-Indene-1,3(2H)-dione)
- Molecular Formula : C₉H₆O₂; Molecular Weight : 146.14 g/mol.
- Key Differences :
- Lacks the fused naphthalene system, resulting in a simpler bicyclic structure.
- Electronic Properties : In push-pull chromophores, indane-1,3-dione-based dyes exhibit a blue-shifted intramolecular charge transfer (ICT) band compared to 1H-Benz[f]indene-1,3(2H)-dione derivatives. For example, replacing indane-1,3-dione with the naphthalene-fused analog induces a ~50–100 nm red shift in absorption, enhancing optoelectronic applications .
- Synthetic Utility : Widely used as a precursor for spirohydantoins and alkylated derivatives in medicinal chemistry .
1H-Benz[f]isoindole-1,3(2H)-dione (2b)
- Molecular Formula: C₁₂H₇NO₂; Molecular Weight: 197.19 g/mol.
- Key Differences: Features a 5-membered N-formylformamide cyclic scaffold instead of a diketone-fused system. Demonstrates high reactivity in multicomponent reactions (e.g., Passerini reaction: 96% yield), attributed to steric and electronic compatibility with the reaction mechanism. In contrast, 6-membered analogs (e.g., 1H-Benzo[de]isoquinoline-1,3(2H)-dione) show poor yields (<10%) .
1H-Benz[de]isoquinoline-1,3(2H)-dione (Naphthalimide)
- Molecular Formula: C₁₂H₇NO₂; Molecular Weight: 197.19 g/mol.
- Key Differences :
6,7-Difluoro-1H-Benz[f]indene-1,3(2H)-dione
- Molecular Formula : C₁₃H₆F₂O₂; Molecular Weight : 232.18 g/mol.
- Key Differences :
Comparative Data Table
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